molecular formula C22H10F10Ti B12082882 cyclopenta-1,3-diene;1,2,3,4,5-pentafluorobenzene-6-ide;titanium(4+)

cyclopenta-1,3-diene;1,2,3,4,5-pentafluorobenzene-6-ide;titanium(4+)

Cat. No.: B12082882
M. Wt: 512.2 g/mol
InChI Key: KIIBOHAXFGTHCC-UHFFFAOYSA-N
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Description

The compound “cyclopenta-1,3-diene;1,2,3,4,5-pentafluorobenzene-6-ide;titanium(4+)” is a complex organometallic compound It consists of a cyclopenta-1,3-diene ligand, a 1,2,3,4,5-pentafluorobenzene-6-ide ligand, and a titanium(4+) ion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves the reaction of cyclopenta-1,3-diene with a titanium(4+) precursor in the presence of 1,2,3,4,5-pentafluorobenzene-6-ide. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is usually carried out in a solvent like tetrahydrofuran or toluene at low temperatures to ensure the stability of the intermediates.

Industrial Production Methods

Industrial production of this compound may involve the use of large-scale reactors with precise control over temperature and pressure. The starting materials, cyclopenta-1,3-diene and 1,2,3,4,5-pentafluorobenzene-6-ide, are typically obtained from petrochemical sources or synthesized through established organic synthesis routes. The titanium(4+) precursor is often derived from titanium tetrachloride, which is a common industrial chemical.

Chemical Reactions Analysis

Types of Reactions

The compound “cyclopenta-1,3-diene;1,2,3,4,5-pentafluorobenzene-6-ide;titanium(4+)” can undergo various types of chemical reactions, including:

    Oxidation: The titanium center can be oxidized to higher oxidation states.

    Reduction: The compound can be reduced to lower oxidation states, often involving the titanium center.

    Substitution: Ligands on the titanium center can be substituted with other ligands, leading to the formation of new complexes.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Ligand exchange reactions can be carried out using various nucleophiles or electrophiles under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of titanium(5+) or titanium(6+) complexes, while reduction may yield titanium(3+) or titanium(2+) complexes. Substitution reactions can result in a wide range of new organometallic compounds with different ligands.

Scientific Research Applications

The compound “cyclopenta-1,3-diene;1,2,3,4,5-pentafluorobenzene-6-ide;titanium(4+)” has several scientific research applications, including:

    Catalysis: It can be used as a catalyst in various organic reactions, such as polymerization and hydrogenation.

    Materials Science: The compound’s unique structural properties make it a candidate for the development of new materials with specific electronic or magnetic properties.

    Medicinal Chemistry: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment.

    Environmental Chemistry: The compound may be used in processes for the removal of pollutants or the conversion of waste materials into useful products.

Mechanism of Action

The mechanism by which “cyclopenta-1,3-diene;1,2,3,4,5-pentafluorobenzene-6-ide;titanium(4+)” exerts its effects involves the interaction of the titanium center with various molecular targets. The titanium ion can coordinate with different ligands, facilitating various chemical transformations. The cyclopenta-1,3-diene and 1,2,3,4,5-pentafluorobenzene-6-ide ligands play a crucial role in stabilizing the titanium center and modulating its reactivity.

Comparison with Similar Compounds

Similar Compounds

  • Cyclopenta-1,3-diene;benzene-6-ide;titanium(4+)
  • Cyclopenta-1,3-diene;1,2,3,4,5-tetrachlorobenzene-6-ide;titanium(4+)
  • Cyclopenta-1,3-diene;1,2,3,4,5-hexafluorobenzene-6-ide;titanium(4+)

Uniqueness

The uniqueness of “cyclopenta-1,3-diene;1,2,3,4,5-pentafluorobenzene-6-ide;titanium(4+)” lies in the presence of the 1,2,3,4,5-pentafluorobenzene-6-ide ligand, which imparts distinct electronic properties to the compound. This makes it particularly useful in applications where specific electronic characteristics are desired, such as in catalysis and materials science.

Properties

IUPAC Name

cyclopenta-1,3-diene;1,2,3,4,5-pentafluorobenzene-6-ide;titanium(4+)
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6F5.2C5H5.Ti/c2*7-2-1-3(8)5(10)6(11)4(2)9;2*1-2-4-5-3-1;/h;;2*1-3H,4H2;/q4*-1;+4
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIIBOHAXFGTHCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC=[C-]1.C1C=CC=[C-]1.[C-]1=C(C(=C(C(=C1F)F)F)F)F.[C-]1=C(C(=C(C(=C1F)F)F)F)F.[Ti+4]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H10F10Ti
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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